Technical Monograph: 6-Amino-2-morpholinopyrimidin-4(3H)-one
Technical Monograph: 6-Amino-2-morpholinopyrimidin-4(3H)-one
Topic: 6-Amino-2-morpholinopyrimidin-4(3H)-one basic properties Content Type: In-depth Technical Guide
Scaffold Architecture, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary & Compound Identity
6-Amino-2-morpholinopyrimidin-4(3H)-one (CAS: 104637-63-0) represents a privileged heterocyclic scaffold in modern drug discovery, specifically within the kinase inhibitor chemical space.[1] Functioning as a high-fidelity hinge-binding motif, this compound integrates the hydrogen-bonding capability of the aminopyrimidinone core with the pharmacokinetic-enhancing properties of the morpholine ring.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and structural role in signal transduction modulation (specifically PI3K/mTOR pathways).
Physicochemical Profile
The compound exists primarily in the lactam (3H-one) tautomeric form in the solid state and polar solvents, a critical consideration for docking studies and solubility optimization.[1]
| Property | Specification |
| IUPAC Name | 6-Amino-2-(morpholin-4-yl)pyrimidin-4(3H)-one |
| CAS Number | 104637-63-0 |
| Molecular Formula | C₈H₁₂N₄O₂ |
| Molecular Weight | 196.21 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water |
| pKa (Predicted) | ~9.2 (Pyrimidinone NH), ~3.5 (Morpholine N - conjugated) |
| H-Bond Donors | 2 (Exocyclic -NH₂, Endocyclic -NH) |
| H-Bond Acceptors | 4 (Carbonyl O, Morpholine O, Pyrimidine N) |
Structural Dynamics & Tautomerism
Understanding the tautomeric equilibrium is vital for accurate pharmacophore modeling. While the "4-hydroxy" (lactim) form is theoretically possible, the 4(3H)-one (lactam) form is energetically favored. This tautomer presents a specific Donor-Acceptor (D-A) motif essential for ATP-competitive binding.
Figure 1: Tautomeric equilibrium favoring the lactam species, which governs the hydrogen bond donor capability at the kinase hinge region.[1]
Synthetic Methodology
The synthesis of 6-Amino-2-morpholinopyrimidin-4(3H)-one is a two-stage convergent process. High-purity synthesis requires the preparation of the guanidine intermediate followed by a base-mediated cyclocondensation.
Precursor Synthesis: Morpholine-4-carboximidamide
Direct reaction of morpholine with cyanamide or S-methylisothiourea yields the guanidine salt. The hemisulfate salt is often preferred for stability.
Protocol:
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Reagents: Morpholine (1.0 eq), S-Methylisothiourea hemisulfate (0.5 eq).
-
Solvent: Water/Ethanol (1:1).
-
Conditions: Reflux for 4–6 hours. Evolution of methyl mercaptan (MeSH) indicates reaction progress (requires scrubber).
-
Workup: Cool to 0°C. Filter the precipitated N-morpholinoguanidine hemisulfate. Wash with cold ethanol.
Core Cyclization: The Knoevenagel-Pinner Hybrid
The formation of the pyrimidine ring utilizes ethyl cyanoacetate.[1] The reaction proceeds via a nucleophilic attack of the guanidine on the ester, followed by intramolecular closure onto the nitrile.
Figure 2: Convergent synthesis route via condensation of morpholinoguanidine and ethyl cyanoacetate.
Detailed Protocol:
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Activation: Dissolve Sodium metal (2.5 eq) in absolute Ethanol to generate fresh Sodium Ethoxide (NaOEt).
-
Addition: Add N-morpholinoguanidine hemisulfate (1.0 eq) to the NaOEt solution. Stir for 30 min to liberate the free base; filter off Na₂SO₄ if necessary (optional, often carried through).
-
Condensation: Add Ethyl Cyanoacetate (1.1 eq) dropwise.
-
Reflux: Heat to reflux (78°C) for 6–12 hours. The solution will turn from clear to yellow/orange.
-
Isolation:
-
Evaporate Ethanol under reduced pressure.
-
Dissolve residue in minimal water.
-
Critical Step: Neutralize with Acetic Acid to pH ~6–7. The product will precipitate as a solid.[2]
-
-
Purification: Recrystallize from DMF/Water or Ethanol.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in kinase drug discovery. The 2-morpholino group improves solubility and metabolic stability compared to phenyl analogs, while the aminopyrimidinone core mimics the adenine ring of ATP.
Pharmacophore Mapping (PI3K/mTOR)
In the context of Phosphoinositide 3-kinase (PI3K) inhibition:
-
Hinge Binder: The N3-H (donor) and C4=O (acceptor) form a bidentate hydrogen bond network with the backbone of the kinase hinge residues (typically Valine or Alanine).
-
Solvent Interface: The Morpholine ring projects towards the solvent front, improving physicochemical properties and preventing steric clashes within the ATP pocket.
Figure 3: Pharmacophore map illustrating the binding vectors of the scaffold within a typical kinase ATP-binding pocket.
Derivatization Potential
The C6-amino group is a versatile handle for further elaboration:
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Acylation/Sulfonylation: To reach into the "back pocket" of the kinase.
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Sandmeyer Reaction: Conversion of the amine to a halide (Cl/Br) allows for Suzuki/Buchwald couplings, enabling the construction of bi-aryl systems.
Analytical Characterization
To validate the synthesis, the following spectral signatures are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~10.5 ppm (s, 1H, NH lactam, broad, D₂O exchangeable).
- ~6.2 ppm (s, 2H, -NH ₂, broad).
- ~4.7 ppm (s, 1H, Pyrimidine C5-H ).
- ~3.6 ppm (m, 4H, Morpholine O-CH ₂).
- ~3.4 ppm (m, 4H, Morpholine N-CH ₂).
-
Mass Spectrometry (ESI+):
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[M+H]⁺ calculated: 197.10; observed: 197.1.
-
References
-
ChemicalBook. (n.d.). 6-Amino-2-morpholinopyrimidin-4(3H)-one Properties and CAS 104637-63-0.[3][4][5][6] Retrieved from
-
Gomes, M. N., et al. (2010).[7] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Retrieved from
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Venkatanarayana, M., & Dubey, P.K. (2012).[8] L-Proline-catalyzed Knoevenagel condensation: a facile, green synthesis. Synthetic Communications. Retrieved from
-
Arctom Scientific. (n.d.). CAS 104637-63-0 Product Entry.[3][4][5][6] Retrieved from
-
BenchChem. (n.d.). Medicinal Chemistry of Morpholino-pyrimidines. Retrieved from
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- 4. arctomsci.com [arctomsci.com]
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